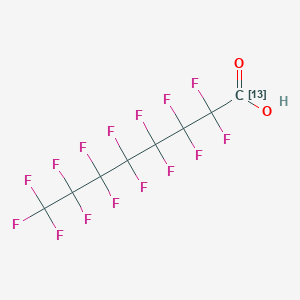
Pentadecafluoro(1-13C)octanoic acid
Vue d'ensemble
Description
Pentadecafluorooctanoic acid, also known as Perfluorooctanoic acid (PFOA), is a type of perfluorinated carboxylic acid and fluorosurfactant . It has a molecular formula of C8HF15O2 .
Synthesis Analysis
While specific synthesis methods for Pentadecafluorooctanoic acid were not found in the search results, it’s known that PFOA and its related compounds are widely used in the production of fluoroelastomers and fluoropolymers .Molecular Structure Analysis
The molecular structure of Pentadecafluorooctanoic acid consists of a chain of eight carbon atoms, with fifteen fluorine atoms attached, making it highly fluorinated . The molecular weight is 414.0684 .Chemical Reactions Analysis
Pentadecafluorooctanoic acid can be used as an ion-pairing reagent in the development of a chromatographic method for the separation and determination of underivatized proteinic amino acids .Physical And Chemical Properties Analysis
Pentadecafluorooctanoic acid is a solid substance with an off-white appearance and a pungent odor . It has a molecular weight of 414.0684 .Applications De Recherche Scientifique
“Pentadecafluoro(1-13C)octanoic acid”, also known as Perfluorooctanoic acid (PFOA), is a synthetic compound that has been used in a variety of industrial and consumer products over the past six decades . It has a molecular formula of CF3(CF2)6COOH .
- Industrial Applications : PFOA is used in several industrial applications, including carpeting, upholstery, apparel, floor wax, textiles, fire fighting foam, and sealants .
- Chemical Industry : PFOA serves as a surfactant in the emulsion polymerization of fluoropolymers .
- Synthesis of Compounds : It is used as a building block for the synthesis of perfluoroalkyl-substituted compounds, polymers, and polymeric materials .
-
Analytical Standards : PFOA is used as an analytical standard in various scientific and industrial applications . It is used in chromatography standards and is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
-
Environmental Testing : PFOA is used as a reference standard in environmental testing . It helps in the detection and quantification of perfluorinated compounds in the environment .
-
Chemical Synthesis : PFOA is used in the synthesis of other perfluorinated compounds . It serves as a building block for the synthesis of various perfluoroalkyl-substituted compounds .
-
Material Feedstock : PFOA is used as a material feedstock in chemical processes . It is used in the production of several industrial and consumer products .
-
Fluorosurfactant : Due to its chemical structure, PFOA is considered a surfactant, or fluorosurfactant . It consists of a perfluorinated, n-heptyl “tail group” and a carboxylic acid “head group”. The head group is hydrophilic while the fluorocarbon tail is both hydrophobic and lipophobic .
-
Reference Standards : PFOA is used as a reference standard in various scientific and industrial applications . It is used in chromatography standards and is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Safety And Hazards
Pentadecafluorooctanoic acid is considered hazardous. It’s harmful if swallowed or inhaled, causes serious eye damage, and is suspected of causing cancer . It may damage fertility or the unborn child, cause harm to breast-fed children, and cause damage to organs through prolonged or repeated exposure . The target organs include the liver .
Orientations Futures
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREZUHAYWORS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892570 | |
| Record name | Pentadecafluoro(1-13C)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecafluoro(1-13C)octanoic acid | |
CAS RN |
864071-09-0 | |
| Record name | Pentadecafluoro(1-13C)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




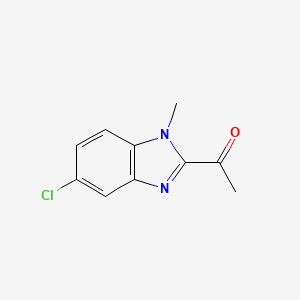
![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)

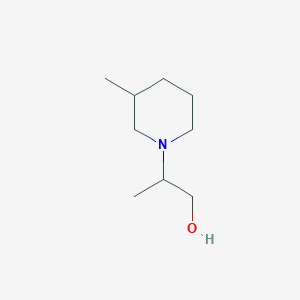
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
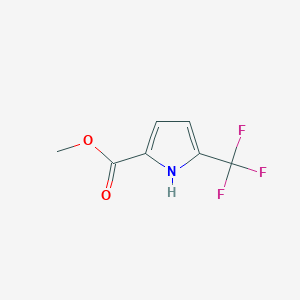


![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

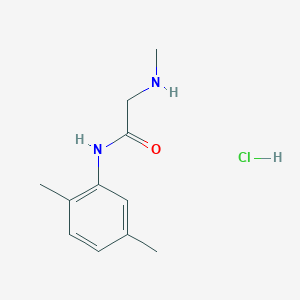
![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)